4-(dibutylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
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Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4S/c1-3-5-15-28(16-6-4-2)33(30,31)20-13-9-17(10-14-20)21(29)25-23-27-26-22(32-23)18-7-11-19(24)12-8-18/h7-14H,3-6,15-16H2,1-2H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUINBSEQACIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(dibutylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a dibutylsulfamoyl group and a 1,3,4-oxadiazole moiety, which are known to influence biological activity. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data.
- Molecular Formula : C23H27FN4O4S
- Molecular Weight : 474.55 g/mol
- SMILES : CCCCN(CCCC)S(=O)(=O)Nc1cc(ccc1)N=Nc2ncnc(c2)C(=O)c3ccc(F)cc3
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The oxadiazole ring is known for its role in modulating enzyme activity and receptor interaction. This compound has been studied for its potential as an anticancer agent and its effects on various cellular processes.
Anticancer Activity
Recent studies have indicated that compounds with oxadiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar oxadiazole compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of the cell cycle.
| Study | Compound | Effect | Method |
|---|---|---|---|
| Oxadiazole derivative | Induces apoptosis | In vitro assays | |
| Similar compound | Inhibits tumor growth | In vivo models |
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays. Research indicates that sulfamoyl derivatives can exhibit antibacterial properties against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
Case Study 1: Antileishmanial Activity
A focused study on antileishmanial activity found that derivatives similar to our compound were effective against Leishmania major. The study utilized luciferase-based assays to measure parasite proliferation and identified several promising candidates for further development.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay using the MTT method revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.
Research Findings
- In vitro Studies : Various studies have demonstrated that the compound induces cell cycle arrest in cancer cells at G2/M phase.
- In vivo Efficacy : Animal models treated with the compound showed significant tumor regression compared to controls.
- Synergistic Effects : Combination therapies involving this compound and standard chemotherapeutics have shown enhanced efficacy, suggesting potential for clinical application.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and critical reaction conditions for synthesizing 4-(dibutylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide?
- Methodology :
- Oxadiazole Ring Formation : Cyclize hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Benzamide Attachment : React the oxadiazole intermediate with benzoyl chloride derivatives in the presence of a base (e.g., triethylamine) .
- Sulfamoyl Group Introduction : Use coupling reagents like EDCI to facilitate sulfonamide bond formation between intermediates and dibutylsulfamoyl chloride .
- Critical Conditions : Maintain inert atmospheres (N₂/Ar) during moisture-sensitive steps, control reaction temperatures (often 0–80°C), and optimize stoichiometry to avoid side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to confirm substituent integration and connectivity (e.g., oxadiazole C=O at ~165 ppm, fluorophenyl aromatic signals) .
- Mass Spectrometry (ESI-MS/APCI-MS) : Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- HPLC : Assess purity (>95% by reverse-phase C18 columns) and retention times under standardized gradients .
Q. What preliminary biological assays are recommended to evaluate its antimicrobial or anticancer potential?
- Methodology :
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Profiling : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls like doxorubicin .
- In Silico Validation : Prior to lab testing, use molecular docking to predict interactions with targets like thioredoxin reductase or tubulin .
Advanced Research Questions
Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodology :
- Dose-Response Refinement : Test compound concentrations across a wider range (e.g., 0.1–100 µM) to identify subtle activity thresholds .
- Target Validation : Use CRISPR/Cas9 knockout models or siRNA silencing to confirm if observed activity aligns with predicted targets .
- Solubility Optimization : Address false negatives by testing derivatives with improved solubility (e.g., PEGylation or pro-drug formulations) .
Q. What strategies enhance target selectivity while minimizing off-target effects in structural analogs?
- Methodology :
- SAR Studies : Systematically modify the oxadiazole substituents (e.g., fluorophenyl vs. thiophene) and sulfamoyl alkyl chains (diethyl vs. dibutyl) to map activity trends .
- Crystallography : Co-crystallize analogs with target proteins (e.g., hCA II or kinases) to identify binding-site interactions and guide rational design .
- Selectivity Profiling : Use kinase/GPCR panels to assess off-target binding and prioritize analogs with >10-fold selectivity .
Q. How can reaction yields be improved during scale-up without compromising purity?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors for precise control of exothermic steps (e.g., sulfamoyl coupling) .
- Automated Purification : Use flash chromatography systems with inline UV detection to isolate high-purity fractions consistently .
- Byproduct Analysis : Employ LC-MS to identify and mitigate side products (e.g., hydrolysis intermediates) during process optimization .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results across cell lines?
- Methodology :
- Metabolic Profiling : Test cell lines for differential expression of metabolizing enzymes (e.g., cytochrome P450) that may alter compound efficacy .
- Membrane Permeability Assays : Use Caco-2 models or PAMPA to evaluate if bioavailability varies between cell types .
- Transcriptomic Analysis : Perform RNA-seq on resistant/sensitive lines to identify compensatory pathways (e.g., ABC transporters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
